molecular formula C14H19NO2 B7508135 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No. B7508135
M. Wt: 233.31 g/mol
InChI Key: GWEPLAYIDUNUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as EMD-386088, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with the dopamine D1 receptor. 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone acts as an agonist of the receptor, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and leads to downstream effects such as the phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have various biochemical and physiological effects. In a study by Zhang et al. (2009), 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was found to increase the firing rate of dopaminergic neurons in the substantia nigra, which is an area of the brain that is involved in the regulation of movement. 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was also found to increase the release of dopamine in the striatum, which is another area of the brain that is involved in the regulation of movement. These effects suggest that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone may have potential as a treatment for Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments is that it has a high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of the receptor in various diseases. However, one limitation is that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several future directions for the study of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for Parkinson's disease. Another direction is to study its effects in other areas of the brain, such as the prefrontal cortex, which is involved in the regulation of cognitive functions. Additionally, future studies could investigate the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a treatment for other diseases such as schizophrenia and depression. Finally, studies could investigate the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a tool for studying the dopamine D1 receptor and its role in various diseases.
In conclusion, 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a therapeutic agent and as a tool for studying the dopamine D1 receptor.

Synthesis Methods

The synthesis of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to yield 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. This synthesis method has been reported in a study by Zhang et al. (2009).

Scientific Research Applications

2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been studied for its potential use as a therapeutic agent in various diseases such as Parkinson's disease, schizophrenia, and depression. In a study by Zhang et al. (2009), 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was found to have a high affinity for the dopamine D1 receptor and was able to activate the receptor in a dose-dependent manner. This suggests that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone may have potential as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.

properties

IUPAC Name

2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-17-10-13(16)15-9-5-8-12-7-4-6-11(2)14(12)15/h4,6-7H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEPLAYIDUNUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC2=CC=CC(=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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